molecular formula C12H15NO3 B188233 Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate CAS No. 38163-38-1

Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate

Cat. No. B188233
CAS RN: 38163-38-1
M. Wt: 221.25 g/mol
InChI Key: ZRMIWTLFLJOOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate, also known as MOPAB, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

Mechanism of Action

The exact mechanism of action of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate is not fully understood. However, it has been proposed that Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to activate the peroxisome proliferator-activated receptor-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models of inflammation. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been found to inhibit the production of reactive oxygen species and lipid peroxidation, which are key mediators of oxidative stress. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to reduce pain behavior in various animal models of pain, indicating its potential use as an analgesic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms underlying these processes. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be easily synthesized and purified, making it readily available for use in various experimental settings. However, there are some limitations to the use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experimental designs. Moreover, the optimal dosage and duration of treatment with Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate may vary depending on the experimental model and disease condition, which may require further investigation.

Future Directions

There are several future directions for research on Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate. One potential area of investigation is the development of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate-based drug delivery systems for the treatment of various diseases. Moreover, the potential use of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as an anti-inflammatory and analgesic agent in human clinical trials should be explored further. Additionally, the molecular targets of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate and its downstream signaling pathways should be elucidated to better understand its mechanism of action. Finally, the safety and toxicity of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate should be thoroughly evaluated to ensure its potential use as a therapeutic agent.

Synthesis Methods

Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate can be synthesized by the reaction of 2-methyl-1-oxopropylamine with methyl 2-aminobenzoate in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate as a white crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been extensively studied for its potential therapeutic properties in various disease conditions, including inflammation, pain, and oxidative stress. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Moreover, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders. In addition, Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate has been investigated for its potential use as a drug delivery system, as it can be easily conjugated with other drugs to enhance their pharmacological properties.

properties

CAS RN

38163-38-1

Product Name

Methyl 2-((2-methyl-1-oxopropyl)amino)benzoate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 2-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C12H15NO3/c1-8(2)11(14)13-10-7-5-4-6-9(10)12(15)16-3/h4-8H,1-3H3,(H,13,14)

InChI Key

ZRMIWTLFLJOOPM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)OC

Other CAS RN

38163-38-1

Origin of Product

United States

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